4-(hexyloxy)-3,5-dimethoxyBenzaldehyde
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Overview
Description
4-(Hexyloxy)-3,5-dimethoxyBenzaldehyde is an organic compound belonging to the class of aromatic aldehydes It features a benzene ring substituted with hexyloxy and dimethoxy groups, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hexyloxy)-3,5-dimethoxyBenzaldehyde typically involves the alkylation of 3,5-dimethoxybenzaldehyde with hexyloxy groups. One common method is the Williamson ether synthesis, where 3,5-dimethoxybenzaldehyde is reacted with hexyloxy halide in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)-3,5-dimethoxyBenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and hexyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like halides, thiols, or amines in the presence of a base or catalyst.
Major Products Formed
Oxidation: 4-(Hexyloxy)-3,5-dimethoxybenzoic acid.
Reduction: 4-(Hexyloxy)-3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hexyloxy)-3,5-dimethoxyBenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals, including fragrances, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(hexyloxy)-3,5-dimethoxyBenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hexyloxy and dimethoxy groups may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
4-Hexylresorcinol: A phenolic compound with similar hexyloxy substitution, known for its antiseptic properties.
4-(Hexyloxy)phenylazo]benzoic acid: An azo compound with hexyloxy substitution, used in optical switching applications.
Uniqueness
4-(Hexyloxy)-3,5-dimethoxyBenzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both hexyloxy and dimethoxy groups can influence its solubility, stability, and interactions with other molecules, making it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C15H22O4 |
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Molecular Weight |
266.33 g/mol |
IUPAC Name |
4-hexoxy-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C15H22O4/c1-4-5-6-7-8-19-15-13(17-2)9-12(11-16)10-14(15)18-3/h9-11H,4-8H2,1-3H3 |
InChI Key |
NOKFACHNZFXTGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1OC)C=O)OC |
Origin of Product |
United States |
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